2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide
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Overview
Description
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide is a complex organic compound that features a quinoline ring system, a pyrrolidine sulfonyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors
Formation of Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced via sulfonylation reactions, where pyrrolidine is reacted with a sulfonyl chloride in the presence of a base.
Attachment of Phenylbutanamide Moiety: The final step involves the coupling of the quinoline derivative with N-phenylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s biological activity is likely due to its ability to interfere with key cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones, which have various biological activities.
Sulfonyl Compounds: Sulfonamides, which are used as antibiotics.
Uniqueness
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide is unique due to its combination of a quinoline ring, a pyrrolidine sulfonyl group, and a phenylbutanamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanyl-N-phenylbutanamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-22(24(28)25-18-9-5-4-6-10-18)31-23-15-17(2)20-16-19(11-12-21(20)26-23)32(29,30)27-13-7-8-14-27/h4-6,9-12,15-16,22H,3,7-8,13-14H2,1-2H3,(H,25,28) |
InChI Key |
FOHIXDRPHCYUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
Origin of Product |
United States |
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